

Physical and chemical properties of 4-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(1H-pyrazol-4-yl)aniline**

Cat. No.: **B177311**

[Get Quote](#)

An In-depth Technical Guide to **4-(1H-pyrazol-4-yl)aniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of **4-(1H-pyrazol-4-yl)aniline**. The information is intended to support research, discovery, and development activities involving this compound.

Core Physical and Chemical Properties

4-(1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine with a molecular structure that makes it a valuable building block in medicinal chemistry. Its core properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ N ₃	[1] [2]
Molecular Weight	159.19 g/mol	[1] [3]
Appearance	Yellow solid	[1]
Boiling Point	398.6°C at 760 mmHg	[4]

Note: Some sources provide data for the isomer 4-(1H-pyrazol-1-yl)aniline, which has a reported melting point of 54°C and a predicted boiling point of 312.0 ± 25.0 °C. It is crucial to distinguish between these isomers.[2]

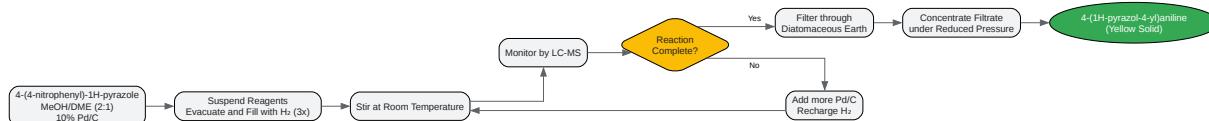
Spectral Data

Spectroscopic data is essential for the identification and characterization of **4-(1H-pyrazol-4-yl)aniline**.

Spectrum Type	Data	Source
¹ H NMR	(400 MHz, DMSO-d6): δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.54 (d, J = 8.0 Hz, 2H), 4.97 (s, 2H)	[1]
Mass Spectrum	(ES+) m/z 160 ([M+H] ⁺)	[1]

Experimental Protocol: Synthesis of **4-(1H-pyrazol-4-yl)aniline**

A common and effective method for the synthesis of **4-(1H-pyrazol-4-yl)aniline** is through the catalytic hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole.[1]


Materials:

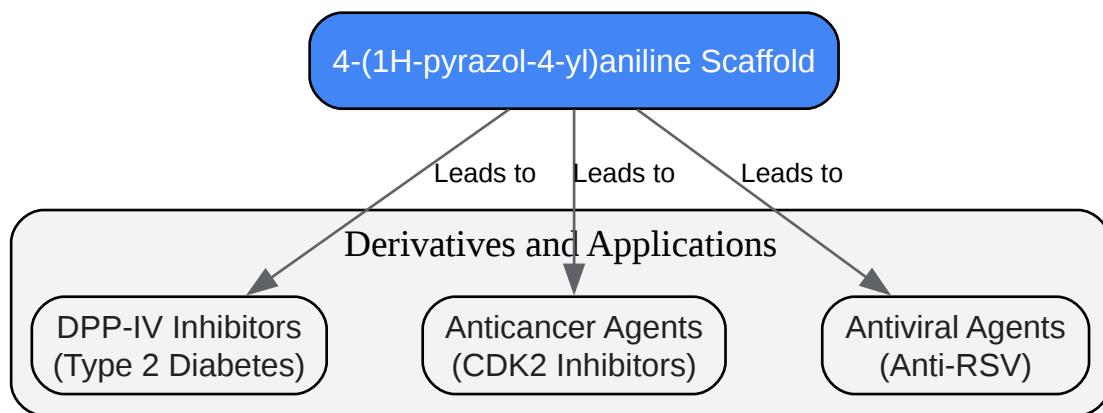
- 4-(4-nitrophenyl)-1H-pyrazole
- Methanol (MeOH)
- 1,2-Dimethoxyethane (DME)
- 10% Palladium on carbon (Pd/C), wet
- Hydrogen gas (H₂)
- Diatomaceous earth

Procedure:

- Suspend 4-(4-nitrophenyl)-1H-pyrazole (43.88 mmol) in a 2:1 (v/v) mixture of MeOH and DME.
- Add 10% wet Pd/C (415 mg) to the suspension.
- Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress for the formation of the amine using Liquid Chromatography-Mass Spectrometry (LC-MS).
- If the reaction is incomplete after a certain period, an additional amount of catalyst may be added, and the flask recharged with hydrogen.[1]
- Upon completion, filter the reaction mixture through a pad of diatomaceous earth.
- Wash the diatomaceous earth with MeOH.
- Concentrate the filtrate under reduced pressure to yield the product as a yellow solid.[1]

This protocol has been reported to achieve a high yield of 94%. [1]

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **4-(1H-pyrazol-4-yl)aniline**.

Biological and Medicinal Chemistry Relevance

While specific signaling pathways for the parent **4-(1H-pyrazol-4-yl)aniline** are not extensively detailed in the literature, its core structure is a key pharmacophore in various biologically active molecules. Derivatives of this compound have been investigated for a range of therapeutic applications.

- **DPP-IV Inhibition:** Methylene aniline derivatives of substituted-phenyl-1H-pyrazol-4-yl have been explored as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.^[5] Computational studies, including molecular docking and dynamics simulations, suggest that these derivatives can form stable complexes with the DPP-IV enzyme, indicating a high potential for inhibitory activity.^[5]
- **Anticancer Activity:** N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been designed and synthesized as potential antitumor agents.^[6] Some of these compounds have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and have shown significant antiproliferative effects against cancer cell lines.^[6]
- **Antiviral Properties:** A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity.^[7] Many of these compounds were found to interfere with the replication of the Respiratory Syncytial Virus (RSV).^{[7][8]}

The diverse biological activities of its derivatives underscore the importance of the **4-(1H-pyrazol-4-yl)aniline** scaffold in drug discovery and development.

[Click to download full resolution via product page](#)

Caption: Biological applications of **4-(1H-pyrazol-4-yl)aniline** derivatives.

Safety and Handling

While specific GHS classifications for **4-(1H-pyrazol-4-yl)aniline** are not consistently available, the related isomer 4-(1H-pyrazol-1-yl)aniline is classified as irritating to the eyes, respiratory system, and skin.^[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.^[2] Store in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1H-Pyrazol-4-yl)aniline [myskinrecipes.com]
- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(1H-pyrazol-4-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177311#physical-and-chemical-properties-of-4-1h-pyrazol-4-yl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com